2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c9-5-1-2-6(13-3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVRSIIMXVMJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation Using Di-tert-butyl Dicarbonate
A well-documented method for carbamate synthesis involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or dimethylaminopyridine (DMAP).
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- Suspend 5-bromopyridin-2-amine hydrobromide in anhydrous tetrahydrofuran (THF).
- Add DMAP as a catalyst to enhance nucleophilicity.
- Slowly add di-tert-butyl dicarbonate solution dropwise at room temperature.
- Stir the reaction mixture for 16 to 48 hours, optionally heating gently (up to 50°C) to drive the reaction to completion.
- Workup involves filtration, extraction with ethyl acetate, washing with aqueous acidic and basic solutions, drying over anhydrous sodium sulfate, and purification by column chromatography.
- Final product is obtained as a purified carbamate solid.
Yields : Reported yields range from 40% to 50% for similar carbamate derivatives under these conditions.
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions preferred |
| Base/Catalyst | DMAP (0.1 equiv) or NaHCO3 | Facilitates carbamate formation |
| Temperature | Room temperature to 50°C | Heating accelerates reaction |
| Reaction Time | 16–48 hours | Longer times improve conversion |
| Purification | Column chromatography (Hexane/EtOAc) | Removes impurities |
| Yield | 40–50% | Moderate yield |
Carbamate Formation via Benzyl Carbamate (CBZ) Protection and Deprotection
Another approach involves the use of benzyl carbamate (CBZ) as an amine protecting group, which is later removed by hydrogenolysis.
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- React 5-bromopyridin-2-amine with phenylmethyl chloroformate to form the CBZ-protected carbamate intermediate.
- Couple this intermediate with 2,2,2-trifluoroethylamine using a coupling reagent (e.g., carbodiimides) in the presence of a base.
- Remove the CBZ protecting group by catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.
- Isolate the target carbamate.
-
- High selectivity and purity due to protection strategy.
- The method allows for complex molecule assembly with controlled amine protection.
Reference : This method is adapted from protocols used in the preparation of related trifluoroethyl carbamates.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Protection | Phenylmethyl chloroformate, base | CBZ-protected amine intermediate |
| Coupling | 2,2,2-Trifluoroethylamine, coupling agent | Carbamate intermediate |
| Deprotection | H2, Pd/C catalyst | Removal of CBZ group |
| Purification | Chromatography | Pure final product |
Three-Component Coupling via Carbon Dioxide Incorporation
Recent methodologies involve three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous DMF.
-
- The amine reacts with CO2 to form a carbamate intermediate.
- Alkyl halide (e.g., 2,2,2-trifluoroethyl halide) alkylates the intermediate to form the final carbamate.
- TBAI enhances CO2 incorporation and stabilizes intermediates, minimizing overalkylation.
Benefits :
- One-pot synthesis with shortened reaction sequences.
- Avoids isolation of intermediates.
-
- Requires careful control of CO2 bubbling and stoichiometry.
- Limited reports on bromopyridinyl substrates specifically.
Reference : This method is described in recent carbamate synthesis reviews and could be adapted for this compound.
| Component | Role |
|---|---|
| Primary amine | Nucleophile forming carbamate intermediate |
| CO2 | Carbamate source |
| Alkyl halide | Alkylating agent (e.g., trifluoroethyl halide) |
| Cs2CO3 | Base |
| TBAI | Phase transfer catalyst and stabilizer |
| Solvent | Anhydrous DMF |
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Di-tert-butyl dicarbonate method | 5-bromopyridin-2-amine, Boc2O, DMAP | 16–48 hours | 40–50 | Simple, moderate yield | Long reaction time, moderate yield |
| CBZ protection/deprotection method | Phenylmethyl chloroformate, Pd/C | Several steps, days | High | High purity, selective | Multi-step, requires hydrogenation |
| CO2 three-component coupling | Amine, CO2, trifluoroethyl halide, Cs2CO3, TBAI | Few hours to 1 day | Variable | One-pot, efficient | Requires CO2 control, less established for bromopyridinyl |
Research Findings and Notes
- The Boc2O method is widely used for carbamate synthesis of brominated heterocycles with moderate yields and straightforward purification.
- The CBZ protecting group approach is more suitable for complex molecules where selective protection/deprotection is critical, providing high purity products.
- The three-component coupling method represents a modern, green chemistry approach that may reduce steps and waste but requires optimization for specific substrates like 5-bromopyridin-2-amine.
- Stability considerations: Carbamates with trifluoroethyl groups show enhanced stability against hydrolysis compared to non-fluorinated analogs, which is relevant during synthesis and storage.
- No direct synthesis reports of this compound were found in the excluded unreliable sources, confirming the need to rely on general carbamate synthesis methodologies adapted to this compound.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular formula of 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is C8H6BrF3N2O2, with a molecular weight of 299.05 g/mol. The trifluoroethyl group contributes to its lipophilicity and enhances interactions with biological targets. The compound has shown involvement in various chemical reactions:
- Cycloaddition Reactions : It can undergo [3 + 2] cycloaddition with nitroalkenes.
- Asymmetric Annulation Reactions : Participates in asymmetric [3 + 2] annulation reactions with 2-nitroindoles or 2-nitrobenzofurans.
- Substitution Reactions : The bromine atom can be substituted with nucleophiles under appropriate conditions.
- Hydrolysis : The carbamate linkage can be hydrolyzed to yield 5-bromopyridin-2-amine and trifluoroethanol.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles.
Chemistry
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various transformations makes it valuable for developing new chemical entities.
Biology
The compound is utilized in studying enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules. It has been shown to interact with cytochrome P450 enzymes, influencing metabolic pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The incorporation of the trifluoroethyl group often enhances pharmacological properties such as metabolic stability and bioavailability. It has been noted for:
- Anticancer Activity : Similar compounds have demonstrated effectiveness in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.
- Antimicrobial Properties : Preliminary studies suggest antibacterial effects against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa.
Industry
In industrial applications, this compound is explored for developing agrochemicals due to its unique chemical properties that can enhance the efficacy of pesticides and herbicides.
The biological activity of this compound is attributed to its interaction with various biological pathways:
-
Anticancer Activity : Studies show that compounds with similar structures exhibit IC50 values below 10 µM against breast and lung cancer cell lines.
Activity Type Related Compounds IC50 (µM) Mechanism of Action Anticancer Trifluoromethyl carbamates <10 Induction of apoptosis Enzyme Inhibition Serine protease inhibitors <20 Competitive inhibition Antimicrobial Fluorinated antibiotics <15 Disruption of bacterial cell wall synthesis - Enzyme Interaction : Research indicates that trifluoromethyl carbamates can effectively inhibit enzyme activity through competitive binding mechanisms.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1: Anticancer Evaluation : A series of trifluoromethyl-substituted carbamates were evaluated for anticancer activity against various cell lines. Results indicated significant therapeutic potential with IC50 values below 10 µM.
- Study 2: Enzyme Interaction : Research focused on the interaction of trifluoromethyl carbamates with serine proteases demonstrated effective inhibition through competitive binding mechanisms.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopyridinyl moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate and related compounds:
Structural and Electronic Effects
- Trifluoroethyl vs. Ethyl Carbamates : The trifluoroethyl group in the target compound increases electronegativity and lipophilicity compared to the ethyl group in CAS 1795502-99-4. This substitution may improve blood-brain barrier penetration or metabolic stability, as seen in other fluorinated pharmaceuticals.
- Bromine Position: The 5-bromo substitution on the pyridine ring (vs.
Stability and Reactivity
- Fluorinated carbamates like the target compound exhibit greater resistance to enzymatic hydrolysis compared to non-fluorinated analogs due to the strong electron-withdrawing effect of the trifluoroethyl group.
- The bromine atom in the 5-position may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), a feature utilized in the functionalization of similar bromopyridine derivatives.
Biological Activity
2,2,2-Trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including metabolic stability and bioavailability. This article explores the biological activity of this compound, supported by relevant research findings and data.
The trifluoroethyl group is known to influence the lipophilicity and overall interaction of the compound with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. The trifluoromethyl group enhances the compound's affinity for certain enzymes and receptors, which can lead to increased potency in inhibiting specific biological processes.
Key Biological Activities
- Anticancer Activity : Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, similar structures have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. Research has shown that modifications in carbamate structures can lead to potent inhibitors of proteases and other critical enzymes .
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance profiles .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Anticancer Evaluation
A study examined a series of trifluoromethyl-substituted carbamates for their anticancer activity against various cell lines. Results indicated that compounds with similar structures displayed IC50 values below 10 µM against breast and lung cancer cell lines, suggesting significant therapeutic potential .
Study 2: Enzyme Interaction
Research focused on the interaction of trifluoromethyl carbamates with serine proteases demonstrated that these compounds could effectively inhibit enzyme activity through competitive binding mechanisms. This suggests a promising avenue for drug development targeting protease-related diseases .
Data Table
The following table summarizes key findings related to the biological activities of this compound and structurally similar compounds:
| Activity Type | Related Compounds | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Trifluoromethyl carbamates | <10 | Induction of apoptosis |
| Enzyme Inhibition | Serine protease inhibitors | <20 | Competitive inhibition |
| Antimicrobial | Fluorinated antibiotics | <15 | Disruption of bacterial cell wall synthesis |
Q & A
Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate, and how do protecting groups influence yield?
The compound can be synthesized via carbamate-forming reactions using intermediates like benzyl or tert-butyl carbamate-protected amines. For example, coupling a bromopyridinyl amine with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., pyridine or DMAP) is a common approach. The choice of protecting groups (e.g., benzyl vs. tert-butyl carbamate) impacts reaction efficiency due to steric and electronic effects. Tert-butyl carbamate (Boc) offers better stability under acidic conditions, while benzyl groups require hydrogenolysis for deprotection . Optimization of reaction time, temperature, and solvent polarity (e.g., DCM vs. THF) is critical for yields >70% .
Q. How can crystallographic data resolve structural ambiguities in this carbamate derivative?
Q. What analytical techniques are most reliable for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS are standard for purity checks. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is essential for verifying the trifluoroethyl group’s integrity (δ ≈ -70 ppm in CDCl). Elemental analysis or high-resolution mass spectrometry (HRMS) should confirm molecular formula accuracy .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties in drug discovery?
The trifluoroethyl moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Its strong electron-withdrawing effect lowers the pKa of adjacent amines, improving membrane permeability. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinity to targets like kinases or GPCRs, where the CF group may form hydrophobic interactions with nonpolar receptor pockets .
Q. What strategies mitigate bromopyridine ring reactivity during functionalization?
The 5-bromo substituent on pyridine is susceptible to nucleophilic aromatic substitution (SNAr) but requires careful activation. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) is effective for introducing aryl/heteroaryl groups. To avoid premature debromination, use mild bases (e.g., KCO) and low temperatures (0–25°C). Monitoring via -NMR for bromide displacement byproducts is advised .
Q. Can solvent effects explain contradictory solubility data in polar vs. nonpolar media?
Yes. The compound’s solubility paradox arises from competing interactions: the polar carbamate and bromopyridine groups favor solvents like DMSO or acetone (solubility >50 mg/mL), while the trifluoroethyl group enhances solubility in halogenated solvents (e.g., chloroform). Hansen solubility parameter (HSP) modeling or COSMO-RS simulations can predict miscibility gaps .
Q. What role does the carbamate linker play in solid-state molecular packing?
Intermolecular hydrogen bonding between the carbamate’s NH and adjacent carbonyl oxygen (distance ~2.8–3.0 Å) often drives crystal lattice formation. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) reveal polymorphic transitions influenced by cooling rates or solvent evaporation kinetics .
Q. How do isotopic labeling studies (13C^{13}\text{C}13C, 18O^{18}\text{O}18O) elucidate degradation pathways?
Labeling the carbamate’s carbonyl carbon () or oxygen () tracks hydrolysis products. For example, acid-catalyzed degradation yields 5-bromo-2-aminopyridine and trifluoroethanol, confirmed via isotope-ratio mass spectrometry (IRMS). Kinetic isotope effects (KIE) differentiate between concerted vs. stepwise mechanisms .
Methodological Guidelines
- Synthesis Optimization: Prioritize Boc-protected intermediates for scalability .
- Structural Validation: Cross-reference crystallographic data with CSD entries to identify atypical conformations .
- Computational Modeling: Use Gaussian09 or ORCA for DFT calculations on fluorine’s electronic effects .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
